molecular formula C15H21NO3 B1396917 2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol CAS No. 960305-55-9

2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol

Cat. No. B1396917
M. Wt: 263.33 g/mol
InChI Key: CIBOPYLOTAXPDB-UHFFFAOYSA-N
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Description

“2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol” is a compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol. It belongs to the class of organic compounds known as tetrahydroisoquinolines .


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate" . The InChI code for the compound is "1S/C15H21NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3" .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Regiospecific Reduction : Srikrishna et al. (1996) described a method for the regiospecific reduction of quinolines into 1,2,3,4-tetrahydro derivatives, which is likely applicable to compounds like 2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol. This method uses sodium cyanoborohydride and boron trifluoride etherate in methanol (Srikrishna, Reddy, & Viswajanani, 1996).

  • Enzymatic Resolution for Synthesis : Schönstein, Forró, and Fülöp (2013) demonstrated an enzymatic resolution strategy for synthesizing both enantiomers of calycotomine using N-Boc-protected tetrahydroisoquinolin-1-yl)methanol, providing insights into stereoselective synthesis methods (Schönstein, Forró, & Fülöp, 2013).

Chemical Properties and Reactions

  • Alkylation and Synthesis of Alkaloids : Coppola (1991) researched the alkylation of N-boc-1,2,3,4-tetrahydroisoquinolines, demonstrating the synthesis of isoquinoline alkaloids using this approach, which is relevant to the study of 2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol (Coppola, 1991).

  • Chirality and Hydrogen Bonding : Mahjoub et al. (2009) investigated the chirality-dependent hydrogen bond direction in jet-cooled (S)-1,2,3,4-tetrahydro-3-isoquinoline methanol, highlighting the structural changes upon ionization, which might be relevant for understanding the properties of similar compounds (Mahjoub et al., 2009).

Applications in Synthesis

  • Synthesis of Isoquinoline Alkaloids : Wu et al. (2022) reported a Cu(BF4)2/activated carbon-catalyzed amination of anilines and isoquinolinone, demonstrating a method potentially useful for modifying compounds like 2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol (Wu et al., 2022).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H320, H335 . Precautionary measures include P202, P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBOPYLOTAXPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol

Synthesis routes and methods I

Procedure details

To a solution of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (0.689 g, 2.48 mmol) in THF (6 mL) at 0° C. was added LAH (4.97 mL of 1.0 M in THF, 4.97 mmol) dropwise under nitrogen. The reaction mixture was allowed to stir for 2 hours at 0° C., and then quenched with saturated aqueous ammonium chloride solution. The mixture was partitioned between water and EtOAc. The aqueous layer was extracted three times with EtOAc. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to provide tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Quantity
0.689 g
Type
reactant
Reaction Step One
Name
Quantity
4.97 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 0.245 mmol of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid in 2 ml dry THF were added at room temperature 0.736 mmol borane dimethyl sulphide complex and the mixture was stirred over night. The mixture was diluted with EtOAc and washed with saturated Na2CO3 solution and brine. The aqueous layer was extracted with EtOAc. The combined organic layers were washed, dried over MgSO4 and filtered. Evaporation of the solvent gave 60 mg of a pale yellow oil (93%).
Quantity
0.245 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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